molecular formula C20H18N2O7S2 B12093166 Aranotin

Aranotin

Cat. No.: B12093166
M. Wt: 462.5 g/mol
InChI Key: HXWOWBFXYUFFKS-UHFFFAOYSA-N
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Biological Activity

Aranotin is a naturally occurring compound classified as an epipolythiodiketopiperazine, primarily isolated from the fungus Aspergillus terreus. Its complex structure, characterized by a central diketopiperazine unit modified by various functional groups, contributes to its significant biological activities, particularly its antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₈H₂₃N₃O₄S₂ and a molecular weight of approximately 462.5 g/mol. The structural features of this compound include:

  • Diketopiperazine core : This core structure is essential for its biological activity.
  • Functional groups : The presence of sulfur and oxygen moieties plays a crucial role in its reactivity and interaction with biological systems.

This compound exhibits notable antiviral activity, particularly against RNA viruses. Research indicates that it selectively inhibits viral RNA polymerase, which is critical for viral replication. This mechanism positions this compound as a promising candidate for the development of antiviral drug formulations.

Key Findings on Mechanism:

  • Inhibition of RNA Polymerase : this compound's ability to inhibit viral RNA polymerase without affecting mammalian DNA-based RNA polymerase makes it a targeted antiviral agent .
  • Interaction with Biological Systems : Studies suggest that this compound interacts with sulfhydryl compounds, potentially modulating its biological activity and opening avenues for drug design.

Biological Activity Overview

The biological activities of this compound extend beyond antiviral effects. It has been investigated for various applications, including:

  • Antiviral Properties : Effective against several viruses such as poliovirus (types 1, 2, and 3), coxsackievirus (A21), rhinovirus, and parainfluenza viruses (types 1 and 3) in vitro and in vivo .
  • Potential Immunosuppressive Effects : Similar compounds have shown immunosuppressive properties, indicating potential applications in transplantation medicine .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds. Below are selected findings from notable research:

Study FocusFindings
Antiviral ActivityThis compound demonstrated significant inhibition of viral replication in cell cultures infected with poliovirus and rhinovirus .
Mechanism ElucidationResearch indicated that the inhibition of viral RNA polymerase is dose-dependent and requires specific structural features of the compound.
Biosynthesis PathwaysThe biosynthesis involves complex enzymatic pathways starting with phenylalanine residues coupled by non-ribosomal peptide synthetases .

Applications in Drug Development

Given its unique properties, this compound presents several potential applications in drug development:

  • Antiviral Drug Formulations : Due to its selective inhibition of viral enzymes, this compound could be developed into antiviral therapies targeting specific RNA viruses.
  • Research on Mycotoxins : Its role in understanding fungal biology and mycotoxin interactions provides insights into broader ecological impacts and potential therapeutic uses.

Properties

Molecular Formula

C20H18N2O7S2

Molecular Weight

462.5 g/mol

IUPAC Name

(16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl) acetate

InChI

InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3

InChI Key

HXWOWBFXYUFFKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O

Origin of Product

United States

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